N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

Catalog No.
S14306534
CAS No.
4928-50-1
M.F
C10H11N5
M. Wt
201.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

CAS Number

4928-50-1

Product Name

N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine

IUPAC Name

2-N-(5-aminopyridin-2-yl)pyridine-2,5-diamine

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

InChI

InChI=1S/C10H11N5/c11-7-1-3-9(13-5-7)15-10-4-2-8(12)6-14-10/h1-6H,11-12H2,(H,13,14,15)

InChI Key

JVRBFCPMIHJUPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N)NC2=NC=C(C=C2)N

N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C10H11N5C_{10}H_{11}N_{5} and a molecular weight of approximately 201.234 g/mol. Its structure includes a pyridine ring with two amino groups located at the 2 and 5 positions, which contributes to its reactivity and biological activity. The compound is classified under various chemical databases, including PubChem and ChemicalBook, where it is identified with CAS number 4928-50-1. Its unique arrangement of nitrogen atoms within the pyridine rings makes it an interesting subject for both synthetic and biological chemistry studies .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Acylation: The amino groups can undergo acylation reactions to form amides.
  • Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.

The reactivity of this compound is largely influenced by the electron-donating properties of the amino groups, which enhance its nucleophilicity .

N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine exhibits notable biological activity, particularly in pharmacological contexts. It has been studied for its potential as:

  • Anticancer Agent: The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Neuroprotective Effects: There is evidence suggesting that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatment.
  • Enzyme Inhibitor: It may act as an inhibitor for certain enzymes, which could be leveraged in drug development .

The synthesis of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine typically involves multi-step organic reactions. Common methods include:

  • Amination Reactions: Starting with pyridine derivatives, amination can introduce amino groups at desired positions.
  • Substitution Reactions: Utilizing nucleophilic substitution to introduce functional groups onto the pyridine ring.
  • Reduction Reactions: Reductive amination techniques can be applied to convert suitable precursors into the target compound.

These methods often require careful control of reaction conditions to achieve high yields and purity .

N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine finds applications in various fields:

  • Pharmaceutical Development: As a potential drug candidate for treating cancer and neurodegenerative diseases.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Investigated for its role in enzyme inhibition and other biological mechanisms .

Interaction studies involving N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine focus on its binding affinity to various biological targets. Key findings include:

  • Kinase Binding: The compound's structure allows it to interact with specific kinases, potentially inhibiting their activity.
  • Receptor Interaction: Studies suggest that it may bind to certain receptors involved in neurotransmission and cellular signaling.

These interactions are crucial for understanding its mechanism of action and therapeutic potential .

Several compounds share structural similarities with N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine. Notable examples include:

Compound NameMolecular FormulaUnique Features
2,5-DiaminopyridineC5H7N3C_{5}H_{7}N_{3}Simpler structure with two amino groups
N-(4-Pyridinyl)-1H-pyrazole-3-carboxamideC9H8N4C_{9}H_{8}N_{4}Contains a pyrazole ring instead of pyridine
4-(3-Pyridyl)-2-pyrimidinamineC10H10N4C_{10}H_{10}N_{4}Features a pyrimidine ring linked to a pyridine

Uniqueness: N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine is distinguished by its dual amino substitution on the pyridine ring, enhancing its reactivity and potential biological activity compared to simpler analogs like 2,5-diaminopyridine.

This comprehensive overview highlights the significance of N2-(5-Amino-2-pyridyl)pyridine-2,5-diamine in both chemical synthesis and biological research contexts.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

201.10144537 g/mol

Monoisotopic Mass

201.10144537 g/mol

Heavy Atom Count

15

UNII

2GXX3SBU5H

Dates

Modify: 2024-08-10

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